Cas no 92-88-6 (4,4'-Dihydroxybiphenyl)

4,4'-Dihydroxybiphenyl is an aromatic compound exhibiting excellent antioxidant properties due to its catechol moiety. Its high solubility in water and organic solvents facilitates handling and formulation in various applications, including polymer modification and pharmaceutical synthesis. It also displays good thermal stability, making it suitable for elevated temperature processing conditions.
4,4'-Dihydroxybiphenyl structure
4,4'-Dihydroxybiphenyl structure
Product Name:4,4'-Dihydroxybiphenyl
CAS No:92-88-6
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00002348
CID:34673
PubChem ID:24863103
Update Time:2025-10-29

4,4'-Dihydroxybiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Dihydroxybiphenyl
    • 4,4-Dihydroxybiphenyl
    • PPDP
    • p,p-Biphenol
    • Biphenyl-4,4-diol
    • p,p-Diphenol
    • 4,4-Biphenyldiol
    • 4,4-Dihydroxy Diphenyl
    • 4,4'-Dihydroxydiphenyl (DOD)
    • 4-(4-hydroxyphenyl)phenol
    • 4,4'-BIPHENOL
    • 4,4-Biphenol
    • 4,4'-Biphenyldiol
    • 4,4′-Dihydroxybiphenyl
    • 4,4`-Dihydroxybiphenyl
    • 4,4'-bis-hydroxybiphenyl
    • 4,4'-Dihydroxydiphenyl
    • 4,4'-Dioxydiphenyl
    • 4,4'-Diphenol
    • Antioxidant DOD
    • Biphenyl-4,4'-diol
    • p,p'-Biphenol
    • p,p'-Diphenol
    • 4,4′-Biphenyldiol (8CI)
    • 4,4′-Biphenol
    • 4,4′-Bisphenol
    • 4,4′-Dihydroxy-1,1′-biphenyl
    • 4,4′-Dihydroxydiphenyl
    • 4,4′-Diphenol
    • ASM DOD
    • B 0464
    • BPL
    • BPL (phenol)
    • DOD
    • NSC 8711
    • p,p′-Biphenol
    • p,p′-Dihydroxybiphenyl
    • p,p′-Diphenol
    • p-Dihydroxydiphenyl
    • p-Diphenol
    • MDL: MFCD00002348
    • Inchi: 1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
    • InChI Key: VCCBEIPGXKNHFW-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C2C=CC(O)=CC=2)=CC=1
    • BRN: 1908886

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.22
  • Melting Point: 280-282 °C (lit.)
  • Boiling Point: 280.69°C (rough estimate)
  • Flash Point: 176.1 °C
  • Refractive Index: 1.6010 (estimate)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 40.46000
  • LogP: 2.76480
  • Solubility: Soluble in ethanol and ether, slightly soluble in water and benzene.
  • Sensitiveness: Sensitive to light

4,4'-Dihydroxybiphenyl Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H312,H315,H319,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 21-36/37/38
  • Safety Instruction: S26-S36-S24/25-S36/37
  • RTECS:DV4725000
  • Hazardous Material Identification: Xn
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R21; R36/37/38

4,4'-Dihydroxybiphenyl Customs Data

  • HS CODE:29061900
  • Customs Data:

    China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

4,4'-Dihydroxybiphenyl Pricemore >>

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4,4'-Dihydroxybiphenyl Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Hydrogen ion
Reference
N-hydroxyphthalimide
Gambarotti, Cristian; Punta, Carlo; Recupero, Francesco; Zlotorzynska, Maria; Sammis, Glenn, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-9

Production Method 2

Reaction Conditions
1.1 Reagents: Styrene ,  Potassium carbonate Catalysts: Iron oxide (Fe3O4) (core@shell hybrid with Mg/Al-LDH and support for PdAu-PVP nanoclusters) ,  Poly(vinylpyrrolidone) (protection for palladium-gold alloy nanoclusters) ,  Gold alloy, nonbase, Au,Pd (immobilized on Fe3O4@MgAl-LDH and PVP protected) Solvents: Dimethylformamide ,  Water ;  1 h, 120 °C
Reference
Facile synthesis of magnetic recyclable palladium-gold alloy nanoclusters catalysts PdAur/Fe3O4@LDH and its catalytic applications in Heck reaction
Li, Jin; Wang, Yajuan; Jiang, Shunwang; Zhang, Hui, Journal of Organometallic Chemistry, 2018, 878, 84-95

Production Method 3

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ;  5 min, rt
Reference
Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes
Shirini, Farhad; Khaligh, Nader Ghaffari; Akbari-Dadamahaleh, Somayeh, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Production Method 4

Reaction Conditions
1.1 Reagents: Indium ,  Lithium chloride Catalysts: Palladium Solvents: Dimethylformamide ;  2.5 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Palladium-Catalyzed Inter- and Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by Indium
Lee, Phil Ho; Seomoon, Dong; Lee, Kooyeon, Organic Letters, 2005, 7(2), 343-345

Production Method 5

Reaction Conditions
1.1 Reagents: Toluene Catalysts: Nafion 117
Reference
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; Prakash, G. K. Surya; Iyer, Pradeep S.; Tashiro, Masashi; Yamato, Takehiko, Journal of Organic Chemistry, 1987, 52(9), 1881-4

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ,  Water
Reference
The copper-catalyzed hydrolysis of 4,4'-dibromobiphenyl derivatives
Hanaoka, Takaaki; Yoshihiro, Sugi; Uchi, Kazutaka; Abe, Yoshimoto; Misono, Takahisa, Sekiyu Gakkaishi, 1994, 37(3), 328-32

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  14 h, rt
Reference
"Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers
Minus, Matthew B. ; Moor, Sarah R. ; Pary, Fathima F.; Nirmani, L. P. T.; Chwatko, Malgorzata; et al, Organic Letters, 2021, 23(8), 2873-2877

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (complexes with superparamagnetic iron oxide nanoparticle-supported Schiff base of diethylenetriamine and diacetyl monooxime) Solvents: Dimethylformamide ;  30 min, 90 °C
Reference
Facile and efficient protocols for C-C and C-N bond formation reactions using a superparamagnetic palladium complex as reusable catalyst
Karimi Zarchi, Mohammad Ali; Darbandizadeh Mohammad Abadi, Seyed Shahab Addin, Research on Chemical Intermediates, 2019, 45(5), 2605-2639

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium tetraphenylborate ,  Sodium carbonate Catalysts: Palladium (complexes with Fe3O4 magnetic nanoparticle supported S-(3-trimethoxysilylpropyl)-2-aminothiobenzamide) ,  S-[3-(Trimethoxysilyl)propyl] 2-aminobenzenecarbothioate (Fe3O4 magnetic nanoparticle supported; palladium complexes) Solvents: Water ;  15 min, 80 °C
Reference
Palladium-S-propyl-2-aminobenzothioate immobilized on Fe3O4 magnetic nanoparticles as catalyst for Suzuki and Heck reactions in water or poly(ethylene glycol)
Ghorbani-Choghamarani, Arash; Tahmasbi, Bahman; Moradi, Parisa, Applied Organometallic Chemistry, 2016, 30(6), 422-430

Production Method 10

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethylbenzene
Reference
Preparation of 4,4'-biphenols as materials for heat-resistant engineering plastics
, Japan, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Methyl α-D-glucopyranoside ,  Cupric acetate Solvents: Dimethylformamide ;  90 min, 40 °C
Reference
Cu(II)-catalyzed homocouplings of (hetero)arylboronic acids with the assistance of 2-O-methyl-D-glucopyranose
Yuan, Chunling; Zheng, Li; Zhao, Yingdai, Molecules, 2019, 24(20),

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ,  Palladium ,  Basolite Z 1200 Solvents: Water ;  20 h, 80 °C
Reference
A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura and Ullmann Coupling Reactions of Aryl Chlorides in Aqueous Media
Yuan, Bizhen; Pan, Yingyi; Li, Yingwei; Yin, Biaolin; Jiang, Huanfeng, Angewandte Chemie, 2010, 49(24), 4054-4058

Production Method 13

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ;  2 h, 150 °C
Reference
Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  2 h, 150 °C
Reference
Preparation of tetraalkylbiphenols by the oxidative coupling of dialkylphenols using a recyclable cuprous halide-diamine complex catalyst
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid Solvents: 2,2,4-Trimethylpentane ;  4 h, 166 °C
Reference
Preparation of tetraalkylbiphenols by the oxidative coupling of dialkylphenols using a copper-amino complex catalyst
, United States, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water
Reference
Steroid analogs lacking ring C. III. Synthesis of 4-(trans-4-hydroxycyclohexyl)cyclohexanone
Wilds, A. L.; Shunk, Clifford H.; Hoffman, Carl H., Journal of the American Chemical Society, 1954, 76, 1733-6

Production Method 17

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Choline chloride ,  Zinc chloride ,  Stannous chloride ;  35 - 40 °C; 3 h, 35 - 40 °C
Reference
Green method for synthesis of 4,4-biphenol
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ;  0.5 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae
Schmidt, Bernd; Riemer, Martin, Journal of Organic Chemistry, 2014, 79(9), 4104-4118

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, 100 °C
Reference
Microwave-assisted aqueous carbon-carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles
Zhang, Qingxiao; Mao, Zhan; Wang, Kaixuan; Phan, Nam Thanh Son; Zhang, Fang, Green Chemistry, 2020, 22(10), 3239-3247

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 - 60 min, 120 - 130 °C
Reference
Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites
Nasir Baig, R. B.; Varma, Rajender S., Green Chemistry, 2013, 15(2), 398-417

Production Method 21

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

4,4'-Dihydroxybiphenyl Raw materials

4,4'-Dihydroxybiphenyl Preparation Products

4,4'-Dihydroxybiphenyl Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:92-88-6)4,4-二羟基联苯
Order Number:LE1648120;LE2852;LE9344
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
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(CAS:92-88-6)4,4'-Dihydroxybiphenyl
Order Number:A1205758
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:42
Price ($):212.0
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Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:92-88-6)4,4'-Biphenol
Order Number:sfd16923;1648120
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

4,4'-Dihydroxybiphenyl Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4,4'-Dihydroxybiphenyl

Introduction to 4,4'-Dihydroxybiphenyl (CAS No. 92-88-6)

4,4'-Dihydroxybiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 92-88-6, is a significant organic compound that has garnered considerable attention in the field of chemical and pharmaceutical research. This bipyhenyl derivative, characterized by its two hydroxyl groups positioned symmetrically on the aromatic rings, exhibits a unique structural and electronic configuration that makes it a versatile intermediate in synthetic chemistry. The compound's molecular formula, C12H10O2, underscores its role as a hydroxylated aromatic heterocycle, which is increasingly relevant in the development of novel therapeutic agents and functional materials.

The structural motif of 4,4'-Dihydroxybiphenyl provides a stable scaffold for further functionalization, enabling its incorporation into more complex molecules. This property has made it a valuable building block in medicinal chemistry, particularly in the synthesis of polyphenolic compounds known for their bioactivity. Recent studies have highlighted its potential as a precursor in the development of antioxidants and anti-inflammatory agents, leveraging its ability to chelate metal ions and scavenge free radicals.

In the realm of industrial applications, 4,4'-Dihydroxybiphenyl has found utility in the production of advanced polymers and liquid crystals. Its rigid bipyhenyl core contributes to enhanced thermal stability and mechanical strength in polymer matrices, making it suitable for high-performance materials used in electronics and optoelectronics. Additionally, research into its derivatives has revealed promising applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electron-donating properties are exploited to improve device efficiency.

The pharmacological significance of 4,4'-Dihydroxybiphenyl has been further explored through computational modeling and experimental validation. Studies indicate that certain derivatives exhibit inhibitory effects on enzymes implicated in metabolic disorders and cancer progression. For instance, modifications to the hydroxyl groups have been shown to modulate the binding affinity of the compound to target proteins, thereby enhancing its therapeutic potential. These findings align with the broader trend in drug discovery toward rational design based on structural optimization.

Advances in synthetic methodologies have also facilitated the scalable production of 4,4'-Dihydroxybiphenyl, enabling its use in large-scale pharmaceutical manufacturing. Techniques such as catalytic hydrogenation and selective oxidation have been refined to produce high-purity batches of the compound with minimal byproducts. This progress is crucial for ensuring consistency in downstream applications, where impurities can significantly impact efficacy and safety.

The environmental impact of utilizing 4,4'-Dihydroxybiphenyl has also been addressed in recent literature. Researchers have investigated its biodegradability and potential ecological effects, emphasizing the importance of sustainable synthetic routes. Efforts to develop greener methodologies for its production have included solvent recovery systems and catalytic processes that reduce waste generation. Such initiatives are aligned with global efforts to minimize the carbon footprint of chemical manufacturing.

In conclusion,4,4'-Dihydroxybiphenyl (CAS No. 92-88-6) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features offer opportunities for innovation in drug design and material engineering. As research continues to uncover new derivatives and applications,4,4'-Dihydroxybiphenyl is poised to remain a cornerstone molecule in advanced chemical synthesis and functional material development.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-88-6)4,4-二羟基联苯
LE1648120;LE2852;LE9344
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:92-88-6)4,4'-Dihydroxybiphenyl
A1205758
Purity:99%
Quantity:500g
Price ($):212.0
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